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Compound of Interest

Compound Name: 1-Ethynyl-2-methoxybenzene

Cat. No.: B3043173

2-Ethynylanisole, also known as 1-ethynyl-2-methoxybenzene, is a versatile aromatic alkyne
that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its
structure, featuring a terminal alkyne and a methoxy-substituted phenyl ring, provides a unique
combination of reactivity and structural control. The terminal alkyne is a gateway to a vast array
of chemical transformations, most notably carbon-carbon bond-forming reactions like
Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry”).[1][2] The methoxy
group, an ortho-para directing electron-donating group, influences the electronic properties of
the aromatic ring and can participate in key binding interactions within biological targets. This
guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties
of 2-ethynylanisole, details its synthesis and reactivity, and explores its applications as a
strategic component in the development of complex molecules and pharmaceutical agents.

Section 1: Compound Identification and Core
Properties

Accurate identification is paramount in research and development. 2-Ethynylanisole is uniquely
defined by the following identifiers and fundamental properties.
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Property Value Reference(s)
Chemical Name 2-Ethynylanisole [3]
Synonym(s) 1-Ethynyl-2-methoxybenzene [4]
CAS Number 767-91-9 [4]
Molecular Formula CoHsO [5]
Molecular Weight 132.16 g/mol [4]

Chemical Structure

SMILES:COclccccclC#C

InChl:1S/C9H80/c1-3-8-6-4-5-
7-9(8)10-2/h1,4-7H,2H3

Section 2: Physicochemical Characteristics

The physical state and solubility of 2-ethynylanisole dictate its handling, storage, and reaction
conditions. As a substituted aromatic compound, it exhibits solubility in a wide range of
common organic solvents, a critical attribute for its use in synthesis.

Physical Property Value Reference(s)
Appearance Liquid

Boiling Point 197 °C (lit.) [4]

Density 1.022 g/mL at 25 °C (lit.) [4]

Refractive Index (n20/D) 1.5720 (lit.) [4]

- Insoluble in water; Soluble in
Solubility [6]
chloroform, acetone, methanol.

These properties are consistent with a small, relatively nonpolar aromatic molecule. The lack of
significant hydrogen bonding capability contributes to its insolubility in water, while its organic
nature ensures miscibility with common nonpolar and polar aprotic solvents.
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Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 2-ethynylanisole.
The following sections describe the expected spectral characteristics based on its molecular
structure.

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethynylanisole is distinguished by several characteristic absorption bands
that confirm its key functional groups.

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Terminal Alkyne =C-H Stretch ~3300 Strong, Sharp
Weak to Medium,
C=C Stretch ~2100
Sharp
Aromatic Ring =C-H Stretch 3100 - 3000 Medium
1600 - 1450 (multiple )
C=C sStretch Medium
bands)
Anisole Moiety C-O-C Stretch ~1250 (asymmetric) Strong
C-H Stretch (in - )
Alkyl C-H 2950 - 2850 Medium

OCHs3)

The presence of a sharp peak around 3300 cm~1 is a definitive indicator of the terminal alkyne
proton, while the weaker C=C stretch at ~2100 cm~1 confirms the triple bond.[7] Strong
absorption near 1250 cm~* is characteristic of the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within
the molecule.
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H NMR: The proton NMR spectrum will show distinct signals for the acetylenic, aromatic, and
methoxy protons.

Proton Predicted Chemical o .

. . Multiplicity Integration
Environment Shift (8, ppm)
Acetylenic H (=C-H) ~3.3-35 Singlet (s) 1H
Methoxy H's (-OCHs) ~3.9 Singlet (s) 3H
Aromatic H's ~6.9-7.5 Multiplets (m) 4H

The acetylenic proton appears as a sharp singlet. The four aromatic protons will appear as a
complex series of multiplets due to ortho, meta, and para coupling. The methoxy protons will be
a distinct singlet in the typical methoxy region.[8]

13C NMR: The carbon NMR spectrum provides complementary information, identifying each
unique carbon atom.

Carbon Environment Predicted Chemical Shift (8, ppm)
Methoxy Carbon (-OCHs) 55-60

Acetylenic Carbons (-C=C-) 75 -85

Aromatic Carbons 110- 160

The spectrum will display nine distinct signals: one for the methoxy carbon, two for the
inequivalent acetylenic carbons, and six for the aromatic carbons (one ipso-carbon attached to
the alkyne, one ipso-carbon attached to the methoxy group, and four C-H carbons).[9][10]

Mass Spectrometry (MS)

In mass spectrometry, 2-ethynylanisole will exhibit a clear molecular ion peak corresponding to
its molecular weight.

e Molecular lon (M+): m/z = 132.0575
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Key Fragmentation: Common fragmentation pathways would include the loss of a methyl
radical (-CHs) from the methoxy group to give a fragment at m/z = 117, followed by the loss
of carbon monoxide (CO) to yield a fragment at m/z = 89. This pattern is characteristic of
anisole derivatives.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-ethynylanisole is rooted in the reactivity of its terminal alkyne. This

functional group is a versatile handle for constructing more complex molecular architectures.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is one
of the most powerful methods for forming C(sp)-C(sp?) bonds. 2-Ethynylanisole readily
couples with aryl or vinyl halides to produce disubstituted alkynes, which are common
scaffolds in organic materials and pharmaceuticals.[11][12][13]

Click Chemistry: The terminal alkyne is a key partner in the copper-catalyzed azide-alkyne
cycloaddition (CUAAC), which forms a stable 1,2,3-triazole ring.[1] This reaction's high
efficiency and bioorthogonality make it invaluable for bioconjugation, drug delivery, and
materials science.

Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa = 25) and
can be removed by a strong base (e.g., n-BuLi, NaH) to form a potent acetylide nucleophile.
This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl
halides, to extend the carbon chain.

The ortho-methoxy group can exert steric and electronic effects, potentially influencing reaction

rates and regioselectivity. It can also serve as a coordinating group for metal catalysts in certain

transformations, directing reactivity.

Section 5: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections outline

the synthesis of 2-ethynylanisole and a representative application.

Synthesis of 2-Ethynylanisole via Sonogashira Coupling
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A common and reliable method for preparing 2-ethynylanisole involves a two-step sequence
starting from the commercially available 2-iodoanisole. The process first introduces a protected
alkyne, which is subsequently deprotected to yield the terminal alkyne.

Step 1: Coupling of 2-lodoanisole with Trimethylsilylacetylene

o Rationale: The trimethylsilyl (TMS) group serves as a protecting group for the terminal
alkyne, preventing self-coupling and other side reactions. The Sonogashira reaction is
employed to couple the protected alkyne to the aromatic ring.

e Procedure:

o To an oven-dried flask under an inert atmosphere (N2 or Ar), add 2-iodoanisole, a
palladium catalyst (e.g., Pd(PPhs)2Cl2), and a copper(l) co-catalyst (e.g., Cul).

o Dissolve the solids in a suitable solvent system, typically a mixture of an amine base (e.g.,
triethylamine or diisopropylamine) and a co-solvent like THF or toluene.

o Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.
o Monitor the reaction by TLC or GC-MS until the starting material is consumed.

o Upon completion, perform an aqueous workup, extract the product with an organic solvent
(e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

o Purify the crude product, 2-((trimethylsilyl)ethynyl)anisole, by column chromatography.
Step 2: Deprotection to Yield 2-Ethynylanisole

o Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-
mediated conditions.

e Procedure:

o Dissolve the purified 2-((trimethylsilyl)ethynyl)anisole in a solvent such as methanol or
THF.
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o Add a deprotecting agent. A mild base like potassium carbonate (K2COs) in methanol is
highly effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF)
can be used.

o Stir the reaction at room temperature and monitor its progress by TLC.

o Once the reaction is complete, remove the solvent under reduced pressure, add water,
and extract the product with an organic solvent (e.g., diethyl ether).

o Wash the combined organic layers, dry, and concentrate to yield 2-ethynylanisole, which
can be further purified by distillation if necessary.

2-lodoanisole
Pd/Cu cat.
SELEEGTEN  Amine Base [ 2-((Trimethylsilyl)ethynyl)anisole
S —
Trimethylsilylacetylene
(TMS-Acetylene)

Coupling (TMS-Protected Intermediate)

2-Ethynylanisole

K2COs / MeOH
(Deprotection)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-ethynylanisole from 2-iodoanisole.

Section 6: Relevance in Medicinal Chemistry and
Drug Development

The terminal alkyne is a privileged functional group in modern medicinal chemistry, and 2-
ethynylanisole is an excellent starting point for incorporating this moiety into drug candidates.

[1]

» Bioisosterism and Scaffolding: The linear, rigid nature of the alkyne makes it an effective
bioisostere for other functional groups, such as phenyl rings or nitriles.[2] It can act as a
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nonpolar linker to orient pharmacophoric elements in a favorable geometry for binding to a
receptor pocket.

o Metabolic Stability: The introduction of an alkyne can block a potential site of metabolic
oxidation. For example, replacing an oxidizable alkyl group with an alkyne can significantly
improve a compound's pharmacokinetic profile.

e Enzyme Inhibition: Alkynes can serve as "warheads" for the irreversible inhibition of
enzymes, particularly those containing a cysteine residue in the active site. They are also
found in numerous potent marketed drugs, including the antifungal agent terbinafine and the
antiretroviral efavirenz.[14]

o Targeted Drug Delivery: As a component for click chemistry, 2-ethynylanisole-derived
structures can be attached to targeting vectors like antibodies or peptides to create highly
specific therapeutic agents.[1]

The anisole portion of the molecule is also significant, as the methoxy group can form crucial
hydrogen bonds with protein active sites and its metabolic fate (O-demethylation) can be a key
step in drug activation or clearance.

Section 7: Safety and Handling

Proper safety protocols are mandatory when working with 2-ethynylanisole.

Hazard Class: Combustible Liquid.
e Flash Point: 91.1 °C (196.0 °F) - closed cup.

e Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and
clothing. Keep away from heat, sparks, and open flames.

o Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety
glasses or goggles, and a lab coat. For operations where aerosols may be generated, a
respirator may be required.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
oxidizing agents.
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Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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